N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-11-7-8-16(12(2)9-11)23-18(27)17-13(3)26(25-24-17)15-6-4-5-14(10-15)19(20,21)22/h4-10H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYQMKVPIZQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of both dimethyl and trifluoromethyl groups enhances its lipophilicity and potentially influences its pharmacokinetic properties. The molecular formula is with a molecular weight of 374.4 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that related triazole derivatives inhibited cell proliferation through the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
In addition to anticancer properties, this compound may also possess neuroprotective effects. In vitro studies have suggested that triazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective activities by reducing oxidative stress and inflammation. Mechanistic studies indicated that these compounds could inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Triazoles are known for their antifungal properties; thus, derivatives like this compound could be effective against various fungal pathogens. Preliminary studies have shown that related compounds exhibit significant inhibition against fungal strains such as Candida albicans.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as cell division and metabolism.
- Receptor Interaction : It may bind to specific receptors or proteins involved in signaling pathways that regulate cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Study on Neuroprotection : A compound structurally similar to this compound was tested on scopolamine-induced Alzheimer’s disease models in mice. Results showed significant improvements in cognitive function and memory retention post-treatment .
- Anticancer Evaluation : In a comparative study involving various triazole derivatives against human cancer cell lines (e.g., breast cancer and lung cancer), the selected compound demonstrated IC50 values lower than 10 μM, indicating potent anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and inferred physicochemical/biological properties of analogous compounds:
Key Insights from Comparative Analysis
Triazole Isomerism
- The 1,2,3-triazole core in the target compound (vs. 1,2,4-triazole in ) may confer distinct conformational flexibility, influencing binding to enzymes or receptors.
Substituent Electronic Effects
- Trifluoromethyl groups (e.g., in ) enhance lipophilicity (LogP) and metabolic resistance compared to methyl or ethoxy groups .
- Electron-withdrawing groups (e.g., fluorine in ) may improve binding affinity to targets requiring polar interactions, while electron-donating groups (e.g., ethoxy in ) could reduce stability under oxidative conditions.
Steric and Functional Group Impacts
- The 2,4-dimethylphenyl substituent in the target compound provides steric bulk that may limit off-target interactions compared to smaller groups like acetyl .
Q & A
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates, followed by cyclization with sodium azide . Key intermediates are monitored using Thin Layer Chromatography (TLC) and characterized via H/C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm regioselectivity and purity . Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize byproducts like regioisomeric triazoles .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions on the triazole ring, while X-ray crystallography provides definitive bond-length and angle data (e.g., triazole N-N distances ≈ 1.32–1.35 Å) . Mass spectrometry (MS) validates molecular weight (e.g., calculated 423.34 g/mol vs. observed 423.33 g/mol), and IR spectroscopy confirms functional groups like the carboxamide C=O stretch (~1670 cm) .
Q. What in vitro assays are used to screen this compound for biological activity?
Standard assays include:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria .
- Anticancer : MTT/PrestoBlue assays on cell lines (e.g., IC values for HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s target interactions and pharmacokinetic properties?
Molecular docking (AutoDock, Schrödinger) identifies potential binding modes with targets like EGFR or COX-2, leveraging the trifluoromethyl group’s electron-withdrawing effects for hydrophobic pocket interactions . In silico ADMET predictors (e.g., SwissADME) evaluate solubility (LogP ≈ 3.2) and cytochrome P450 inhibition risks, guiding lead optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., serum content, incubation time). Mitigation includes:
- Dose-response normalization : Reporting activities relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Comparing structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-activity trends .
Q. How do structural modifications enhance selectivity for specific biological targets?
- Substituent tuning : Replacing 2,4-dimethylphenyl with electron-deficient groups (e.g., 4-fluorophenyl) improves kinase inhibition by enhancing π-π stacking .
- Scaffold hybridization : Incorporating thiazole or oxadiazole moieties (see ) modulates solubility and target engagement .
Q. What advanced techniques optimize reaction scalability and yield?
- Flow chemistry : Continuous-flow reactors improve azide cyclization safety and reproducibility (e.g., 85% yield vs. 68% in batch) .
- Design of Experiments (DoE) : Response Surface Methodology (RSM) identifies optimal temperature (60–80°C) and catalyst loading (0.5–1.5 mol%) for Suzuki-Miyaura couplings .
Methodological Challenges
Q. How is regioselectivity controlled during triazole synthesis?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstitution, while ruthenium catalysts favor 1,5-regioisomers. Solvent polarity (e.g., DMF vs. THF) further directs selectivity .
Q. What analytical workflows validate compound purity for in vivo studies?
- HPLC-PDA/MS : Purity ≥95% with retention time matching standards.
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
